7-Methyl-tritriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-tritriacontane is a long-chain aliphatic hydrocarbon with the molecular formula C34H70. It is a branched alkane, specifically a methylated derivative of tritriacontane. This compound is part of a larger class of hydrocarbons that are found in various natural sources, including plant waxes and microbial lipids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-tritriacontane typically involves the alkylation of tritriacontane. One common method is the Friedel-Crafts alkylation, where tritriacontane reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound can be achieved through catalytic hydrogenation of unsaturated precursors or by the oligomerization of smaller alkanes followed by selective methylation. These processes are carried out in large-scale reactors under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-tritriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, and carboxylic acids.
Reduction: Although already fully saturated, it can participate in reductive cleavage under specific conditions.
Substitution: Halogenation reactions, such as chlorination and bromination, are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.
Major Products Formed
Oxidation: Primary alcohols, aldehydes, and carboxylic acids.
Reduction: Generally, no further reduction products as it is already saturated.
Substitution: Alkyl halides such as 7-chloro-tritriacontane or 7-bromo-tritriacontane.
Scientific Research Applications
7-Methyl-tritriacontane has several applications in scientific research:
Chemistry: Used as a model compound for studying the properties of long-chain hydrocarbons and their interactions.
Biology: Investigated for its role in the lipid composition of plant cuticles and microbial membranes.
Medicine: Potential use in drug delivery systems due to its hydrophobic nature and ability to form stable emulsions.
Mechanism of Action
The mechanism of action of 7-Methyl-tritriacontane is primarily related to its physical properties rather than specific biochemical interactions. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
Similar Compounds
Tritriacontane: The parent compound, a straight-chain hydrocarbon with 33 carbon atoms.
2-Methyltritriacontane: Another methylated derivative with the methyl group at the second carbon.
3-Methyltritriacontane: Similar to 7-Methyl-tritriacontane but with the methyl group at the third carbon.
Uniqueness
This compound is unique due to the specific position of the methyl group, which can influence its physical properties such as melting point and solubility. This positional isomerism can result in different biological activities and industrial applications compared to its isomers .
Properties
CAS No. |
80411-92-3 |
---|---|
Molecular Formula |
C34H70 |
Molecular Weight |
478.9 g/mol |
IUPAC Name |
7-methyltritriacontane |
InChI |
InChI=1S/C34H70/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-31-33-34(3)32-30-9-7-5-2/h34H,4-33H2,1-3H3 |
InChI Key |
RCHPMILYLQAKSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.